![molecular formula C16H23NO2 B3851775 {1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B3851775.png)
{1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol
Overview
Description
{1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of pharmacology. This compound is a derivative of piperidine and benzyl alcohol and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
{1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol has been found to exhibit various scientific research applications. It has been studied for its potential use as an analgesic, anti-inflammatory, and anxiolytic agent. The compound has also been found to exhibit antipsychotic properties and has been studied for its potential use in the treatment of schizophrenia. Additionally, {1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Mechanism of Action
The exact mechanism of action of {1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol is not fully understood. However, it has been proposed that the compound acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. This modulation of neurotransmitter activity is believed to be responsible for the compound's analgesic, anti-inflammatory, anxiolytic, and antipsychotic properties.
Biochemical and Physiological Effects:
{1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol has been found to exhibit various biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models. The compound has also been found to reduce anxiety and improve cognitive function in animal models. Additionally, {1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol has been found to exhibit antipsychotic properties and has been shown to reduce drug-seeking behavior in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using {1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol in lab experiments include its potential as an analgesic, anti-inflammatory, anxiolytic, and antipsychotic agent. Additionally, the compound has been found to exhibit potential use in the treatment of drug addiction and withdrawal symptoms. However, the limitations of using {1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol in lab experiments include its limited availability and the lack of comprehensive studies on its long-term effects.
Future Directions
There are several future directions for the research on {1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol. One potential direction is to study the compound's potential use in the treatment of drug addiction and withdrawal symptoms. Another direction is to study the compound's long-term effects and potential side effects. Additionally, future research could focus on developing more efficient synthesis methods for the compound and exploring its potential use in other areas of pharmacology.
Conclusion:
In conclusion, {1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of pharmacology. The compound has been found to exhibit various biochemical and physiological effects, including its potential use as an analgesic, anti-inflammatory, anxiolytic, and antipsychotic agent. However, there is still much to be learned about the compound's mechanism of action, long-term effects, and potential side effects. Future research in these areas could lead to the development of new treatments for a variety of conditions.
properties
IUPAC Name |
[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-11-19-16-9-4-3-7-14(16)12-17-10-6-5-8-15(17)13-18/h2-4,7,9,15,18H,1,5-6,8,10-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHVFEIIQDBLCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCCCC2CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[2-(Allyloxy)benzyl]-2-piperidinyl}methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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